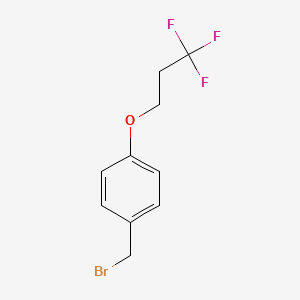

![molecular formula C12H15NO5 B2392890 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate CAS No. 1956380-62-3](/img/structure/B2392890.png)

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

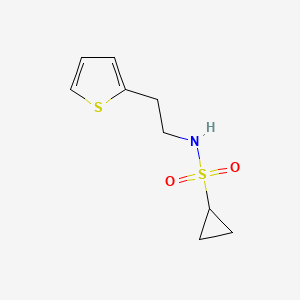

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate is a chemical compound with the CAS Number: 1956380-62-3 . It has a molecular weight of 253.25 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate is C12H15NO5 . The InChI code is 1S/C10H13NO.C2H2O4/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;3-1(4)2(5)6/h1-4,9H,5-7,11H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

The compound has a high GI absorption . It is not a substrate for P-gp, nor an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound’s Log Kp (skin permeation) is -8.64 cm/s . It has a Log Po/w (iLOGP) of 1.25 . The compound is very soluble, with a solubility of 33.0 mg/ml or 0.13 mol/l according to ESOL, and 51.0 mg/ml or 0.201 mol/l according to Ali .Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, play a crucial role in pharmaceuticals and naturally occurring molecules. The synthesis of these compounds, particularly using organocatalysts, highlights the importance of developing new strategies for constructing valuable heterocycles. Such methodologies could be relevant to the synthesis and application of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate in creating pharmaceuticals or exploring its properties as a heterocyclic scaffold (Kiyani, 2018).

Polymers and Material Science

Divalent metal salts of p-aminobenzoic acid serve as starting materials for synthesizing ionic polymers, incorporating metals into their structure. This process, involving reactions with compounds capable of reacting with amino groups, suggests potential avenues for the functionalization and application of amines in material science. Similar strategies could be employed with 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate to develop new materials with specific properties (Matsuda, 1997).

Biologically Active Heterocycles

The study of 2-guanidinobenzazoles underscores the significance of heterocycles in medicinal chemistry, with various synthetic approaches leading to compounds displaying a range of biological activities. This highlights the potential for 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate to serve as a core skeleton in pharmaceutical development, especially if functionalized to enhance interaction with biological targets (Rosales-Hernández et al., 2022).

Metal Complexes and Ligand Chemistry

Research on substituted amines containing benzimidazolyl groups and their metal complexes hints at the potential of amines, similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate, to act as ligands. These complexes can mimic biological activity, suggesting applications in studying enzyme mimicry and catalysis (Jingan, 2008).

Environmental and Analytical Chemistry

The occurrence and fate of organic acids in the environment, with specific mention of oxalate, provide insights into the biogeochemical cycles and environmental impact of such compounds. Research on oxalate and related compounds can inform studies on pollution, nutrient cycling, and the development of green chemistry practices (Jones, 1998).

Safety and Hazards

The compound has been classified with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

oxalic acid;2,3,4,5-tetrahydro-1-benzoxepin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2H2O4/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;3-1(4)2(5)6/h1-4,9H,5-7,11H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQDRUNEVFPSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2392809.png)

![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)

![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)

![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)